

The Discovery and Development of BYK 191023: A Selective iNOS Inhibitor

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Compound of Interest

Compound Name: BYK 191023

Cat. No.: B1247932

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BYK 191023, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Developed by Altana Pharma, this small molecule has been a subject of significant interest in the study of inflammatory conditions where iNOS is a key mediator. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **BYK 191023**, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development History

BYK 191023 emerged from a drug discovery program at Altana Pharma aimed at identifying selective inhibitors of iNOS for the potential treatment of inflammatory diseases and sepsis-related hypotension.[1] The imidazopyridine scaffold was identified as a promising chemical class, and subsequent lead optimization efforts led to the synthesis of **BYK 191023**. [1] The compound is claimed in patent literature, specifically in WO 2003080607. Researchers from Altana Pharma, in collaboration with university research groups in Germany, profiled **BYK 191023** as a promising candidate for clinical development due to its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), which is a critical factor in avoiding adverse cardiovascular effects such as hypertension.[1]

Mechanism of Action

BYK 191023 is an L-arginine competitive inhibitor of iNOS.[1] Further studies have revealed that it acts as an NADPH- and time-dependent irreversible inhibitor of the enzyme.[2] This irreversible inhibition is associated with a loss of heme from the iNOS enzyme and a reduced ability to form the ferrous heme-CO complex. The interaction of **BYK 191023** occurs at the catalytic center of iNOS.

Quantitative Data

The following tables summarize the key quantitative data for **BYK 191023** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of **BYK 191023**

Parameter	Species	Value	Reference
iNOS IC50	Human	86 nM	[1]
nNOS IC50	Human	17 µM	[1]
eNOS IC50	Human	162 µM	[1]
iNOS Ki	Human	90 nM	[1]
iNOS IC50	Murine	95 nM	[1]
pIC50 (LPS-treated rat aortic rings)	Rat	4.90	[1]

Table 2: In Vivo Efficacy of **BYK 191023** in a Rat Model of LPS-Induced Inflammation

Parameter	Value	Reference
ED50 (reduction of plasma nitrites/nitrates)	14.9 µmol/kg/h	[1]
Reduction in plasma nitrites/nitrates at 30 µmol/kg/h	-68%	[1]

Experimental Protocols

In Vitro iNOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BYK 191023** against purified iNOS.

Methodology:

- **Enzyme Source:** Recombinant human iNOS is expressed and purified.
- **Assay Principle:** The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline by iNOS.
- **Reaction Mixture:** A typical reaction mixture contains purified iNOS, [3H]L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.
- **Inhibitor Addition:** Varying concentrations of **BYK 191023** are pre-incubated with the enzyme.
- **Reaction Initiation and Termination:** The reaction is initiated by the addition of the substrate and incubated at 37°C. The reaction is terminated by the addition of a stop buffer.
- **Separation and Detection:** The product, [3H]L-citrulline, is separated from the unreacted substrate using cation-exchange resin. The radioactivity of the eluate is measured by liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats

Objective: To evaluate the in vivo efficacy of **BYK 191023** in a model of systemic inflammation.

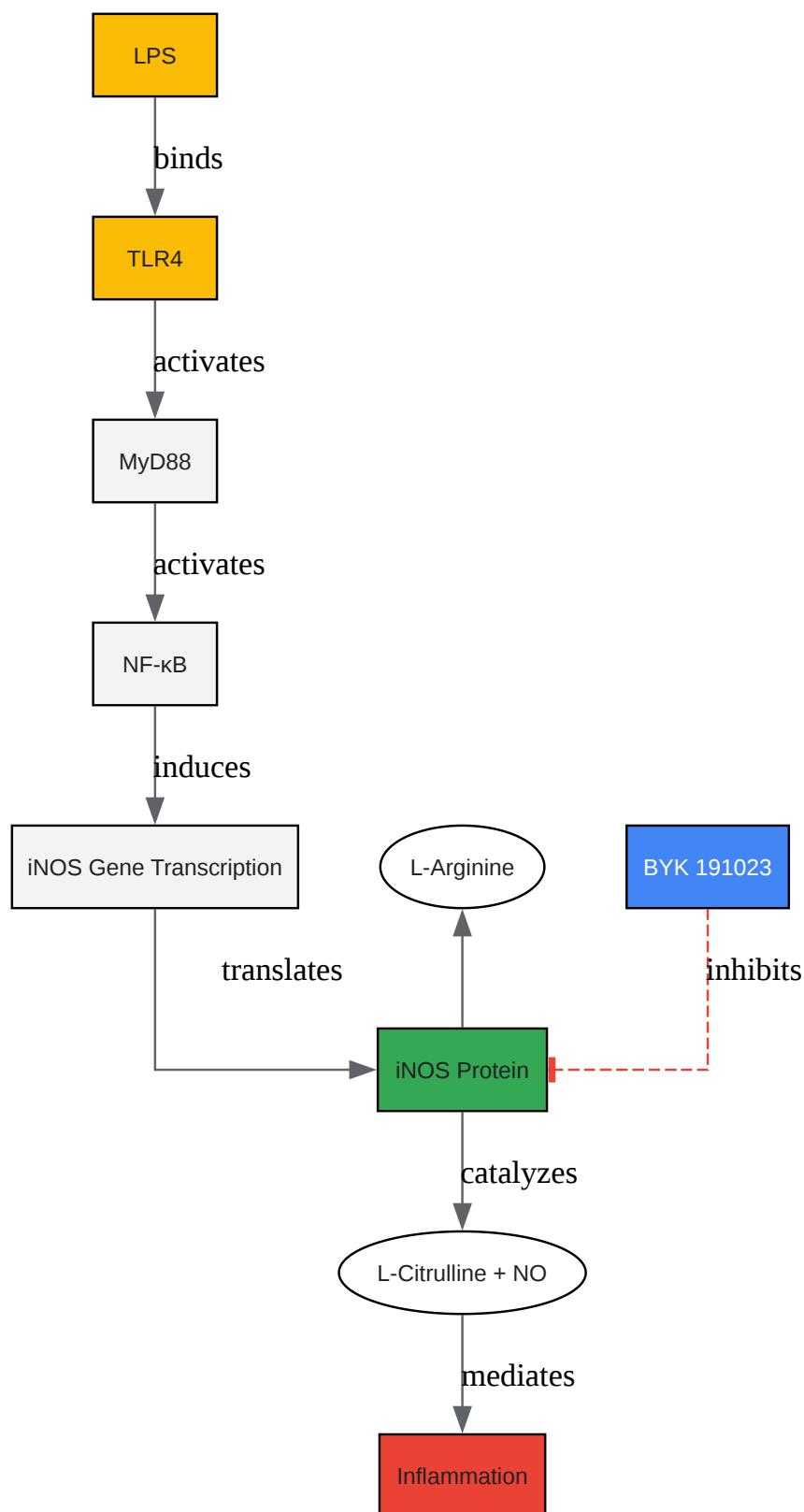
Methodology:

- **Animal Model:** Male Wistar rats are used.

- Induction of Inflammation: A bolus of LPS (e.g., from *Escherichia coli*) is administered intraperitoneally to induce a systemic inflammatory response.
- Drug Administration: **BYK 191023** is administered as a continuous intravenous infusion.
- Sample Collection: Blood samples are collected at specified time points after LPS administration.
- Measurement of Plasma Nitrite/Nitrate: Plasma levels of nitrite and nitrate, stable metabolites of nitric oxide, are measured using the Griess reagent or a chemiluminescence-based method.
- Measurement of Mean Arterial Blood Pressure (MAP): In some studies, MAP is monitored continuously to assess the effect of the inhibitor on LPS-induced hypotension.
- Data Analysis: The dose-dependent reduction in plasma nitrite/nitrate levels is used to calculate the ED50 value. Changes in MAP are compared between treated and vehicle control groups.

Visualizations

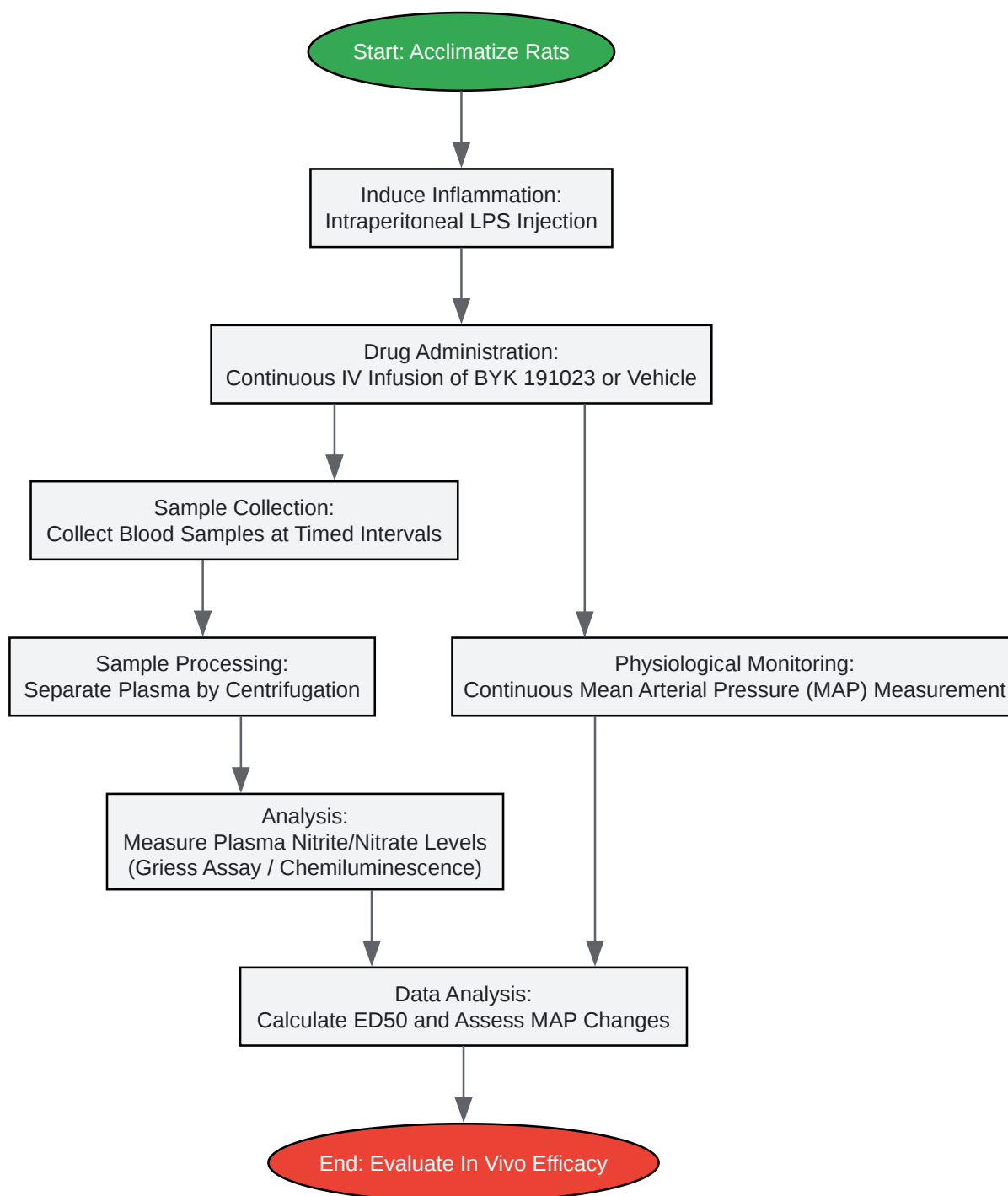
Signaling Pathway of iNOS Induction and Action of **BYK 191023**



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Caption: Signaling pathway of LPS-induced iNOS expression and the inhibitory action of **BYK 191023**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating the in vivo efficacy of **BYK 191023** in an LPS-induced inflammation model.

Conclusion

BYK 191023 is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its discovery and preclinical development have provided a valuable tool for studying the role of iNOS in various pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and nitric oxide signaling. The high selectivity of **BYK 191023** for iNOS makes it a particularly interesting compound for further investigation, potentially leading to therapeutic applications in diseases driven by excessive nitric oxide production.

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